Cas no 2172089-21-1 (4-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylacetamido}but-2-ynoic acid)

4-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylacetamido}but-2-ynoic acid 化学的及び物理的性質
名前と識別子
-
- 4-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylacetamido}but-2-ynoic acid
- EN300-1550957
- 4-{2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]acetamido}but-2-ynoic acid
- 2172089-21-1
-
- インチ: 1S/C24H22N2O5/c27-21(25-13-5-10-22(28)29)14-24(11-12-24)26-23(30)31-15-20-18-8-3-1-6-16(18)17-7-2-4-9-19(17)20/h1-4,6-9,20H,11-15H2,(H,25,27)(H,26,30)(H,28,29)
- InChIKey: PXTFZRUYLRJACQ-UHFFFAOYSA-N
- ほほえんだ: O(CC1C2C=CC=CC=2C2=CC=CC=C12)C(NC1(CC(NCC#CC(=O)O)=O)CC1)=O
計算された属性
- せいみつぶんしりょう: 418.15287181g/mol
- どういたいしつりょう: 418.15287181g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 31
- 回転可能化学結合数: 7
- 複雑さ: 755
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.2
- トポロジー分子極性表面積: 105Ų
4-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylacetamido}but-2-ynoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1550957-10.0g |
4-{2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]acetamido}but-2-ynoic acid |
2172089-21-1 | 10g |
$14487.0 | 2023-06-05 | ||
Enamine | EN300-1550957-5.0g |
4-{2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]acetamido}but-2-ynoic acid |
2172089-21-1 | 5g |
$9769.0 | 2023-06-05 | ||
Enamine | EN300-1550957-0.5g |
4-{2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]acetamido}but-2-ynoic acid |
2172089-21-1 | 0.5g |
$3233.0 | 2023-06-05 | ||
Enamine | EN300-1550957-2.5g |
4-{2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]acetamido}but-2-ynoic acid |
2172089-21-1 | 2.5g |
$6602.0 | 2023-06-05 | ||
Enamine | EN300-1550957-10000mg |
4-{2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]acetamido}but-2-ynoic acid |
2172089-21-1 | 10000mg |
$14487.0 | 2023-09-25 | ||
Enamine | EN300-1550957-50mg |
4-{2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]acetamido}but-2-ynoic acid |
2172089-21-1 | 50mg |
$2829.0 | 2023-09-25 | ||
Enamine | EN300-1550957-0.1g |
4-{2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]acetamido}but-2-ynoic acid |
2172089-21-1 | 0.1g |
$2963.0 | 2023-06-05 | ||
Enamine | EN300-1550957-0.25g |
4-{2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]acetamido}but-2-ynoic acid |
2172089-21-1 | 0.25g |
$3099.0 | 2023-06-05 | ||
Enamine | EN300-1550957-1.0g |
4-{2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]acetamido}but-2-ynoic acid |
2172089-21-1 | 1g |
$3368.0 | 2023-06-05 | ||
Enamine | EN300-1550957-0.05g |
4-{2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]acetamido}but-2-ynoic acid |
2172089-21-1 | 0.05g |
$2829.0 | 2023-06-05 |
4-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylacetamido}but-2-ynoic acid 関連文献
-
Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
-
Christian R. Samanamu,Elena N. Zamora,Leslie A. Lesikar,Jean-Luc Montchamp,Anne F. Richards CrystEngComm, 2008,10, 1372-1378
-
Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
-
Chantal T. Falzon,Ilhyong Ryu,Carl H. Schiesser Chem. Commun., 2002, 2338-2339
-
Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425
-
Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
-
Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
-
Kevin A. Kreisel,Glenn P. A. Yap,Klaus H. Theopold Chem. Commun., 2007, 1510-1511
4-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylacetamido}but-2-ynoic acidに関する追加情報
Introduction to 4-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylacetamido}but-2-ynoic acid (CAS No. 2172089-21-1)
4-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylacetamido}but-2-ynoic acid, identified by its CAS number 2172089-21-1, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules characterized by its intricate structural framework, which includes a cyclopropyl moiety, a fluorenyl group, and an amino acid derivative. The presence of these functional groups imparts unique chemical properties that make it a promising candidate for further exploration in drug discovery and development.
The fluorenylmethoxycarbonyl (Fmoc) protecting group in the molecule’s structure is particularly noteworthy. Fmoc chemistry is widely employed in peptide synthesis due to its stability and ease of removal, making this compound a valuable intermediate in the production of complex peptide-based therapeutics. The cyclopropylacetamide segment introduces rigidity to the molecular structure, which can influence both the solubility and bioavailability of any derivative compounds. Additionally, the terminal ynoic acid group suggests potential for further functionalization, enabling the synthesis of novel analogs with tailored pharmacological properties.
Recent advancements in computational chemistry have enabled researchers to predict the biological activity of such complex molecules with greater accuracy. Studies have indicated that derivatives of 4-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylacetamido}but-2-ynoic acid exhibit promising interactions with various biological targets, including enzymes and receptors involved in metabolic pathways. This has sparked interest in exploring its potential as a scaffold for developing treatments against conditions such as cancer, inflammation, and neurodegenerative diseases.
The cyclopropylamine portion of the molecule is particularly intriguing from a synthetic chemistry perspective. Cyclopropane-containing compounds are known for their unique reactivity and stability, which can be leveraged to design molecules with enhanced binding affinity or selectivity. In conjunction with the fluorene-based moiety, this compound offers a balance between structural complexity and functional versatility, making it an attractive candidate for medicinal chemists.
In vitro studies have begun to unravel the pharmacokinetic profile of this compound and its derivatives. Preliminary data suggest that modifications to the Fmoc group can significantly alter the metabolic stability and excretion rates, providing insights into optimizing drug-like properties. Furthermore, the incorporation of bioisosteres into the cyclopropyl ring has shown promise in enhancing binding interactions with biological targets while maintaining overall structural integrity.
The role of fluorene derivatives in medicinal chemistry cannot be overstated. These compounds are valued for their fluorescence properties, which make them useful in diagnostic imaging and bioconjugation applications. In this context, 4-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylacetamido}but-2-ynoic acid represents a versatile platform for developing dual-action therapeutics—combining diagnostic capabilities with therapeutic efficacy.
Current research is also exploring the potential synergies between this compound and other emerging therapeutic modalities, such as photodynamic therapy (PDT) and immunotherapy. The ynoic acid functionality provides a handle for conjugating photosensitizers or immune-modulating agents, opening up possibilities for next-generation combination therapies that leverage multiple mechanisms of action.
The synthesis of this compound presents both challenges and opportunities for synthetic chemists. The multi-step process involves protecting group strategies, cross-coupling reactions, and ring-closing metathesis to construct the core cyclopropyl scaffold. Recent innovations in flow chemistry have facilitated more efficient production scales while maintaining high purity standards—a critical factor for pharmaceutical applications.
Ethical considerations are paramount when advancing pharmaceutical research. While this compound does not fall under any restricted categories regarding hazardous or controlled substances, responsible handling protocols must be followed to ensure safety in laboratory settings. Collaborative efforts between academic institutions and industry partners are essential to translate these findings into tangible therapeutic benefits for patients worldwide.
Looking ahead, the future of 4-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylacetamido}but-2-ynoic acid lies in its ability to serve as a foundation for innovative drug design. By leveraging cutting-edge synthetic methodologies and interdisciplinary collaborations, researchers aim to uncover novel therapeutic agents that address unmet medical needs with precision and efficacy.
2172089-21-1 (4-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylacetamido}but-2-ynoic acid) 関連製品
- 2385652-37-7(N-(cyanomethyl)-1-(trifluoromethyl)cyclopentane-1-carboxamide)
- 2138539-05-4(1-(2-cyclopropylpropoxy)-2-iodocycloheptane)
- 922660-45-5(N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2,2-diphenyl-N-(pyridin-3-yl)methylacetamide)
- 3002506-67-1(1-(6-Bromo-2-fluoro-3-methoxyphenyl)butan-1-ol)
- 1379427-51-6(3-1-(hydroxyimino)ethyl-2,2-dimethylcyclobutane-1-carboxylic acid)
- 1346540-50-8(5-Bromo-2-methylpyridine-3-acetonitrile)
- 73399-91-4(1-Chloronaphthalene-2-carbonyl chloride)
- 1337262-79-9(3-(2,5-dimethylthiophen-3-yl)morpholine)
- 1152581-72-0(1H-1,2,4-Triazol-5-amine, 3-(5-bromo-3-pyridinyl)-)
- 2172545-87-6(2-{1-3-cyclobutyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoylazetidin-3-yl}acetic acid)




